molecular formula C19H32 B14245301 Benzene, 1-methyl-2,3,4,5-tetrapropyl- CAS No. 262860-66-2

Benzene, 1-methyl-2,3,4,5-tetrapropyl-

Cat. No.: B14245301
CAS No.: 262860-66-2
M. Wt: 260.5 g/mol
InChI Key: KCHOWFJEDMQHJT-UHFFFAOYSA-N
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Description

Properties

CAS No.

262860-66-2

Molecular Formula

C19H32

Molecular Weight

260.5 g/mol

IUPAC Name

1-methyl-2,3,4,5-tetrapropylbenzene

InChI

InChI=1S/C19H32/c1-6-10-16-14-15(5)17(11-7-2)19(13-9-4)18(16)12-8-3/h14H,6-13H2,1-5H3

InChI Key

KCHOWFJEDMQHJT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(C(=C1)C)CCC)CCC)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-2,3,4,5-tetrapropyl- typically involves a multi-step process. One common method is the Friedel-Crafts alkylation . This reaction involves the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methyl group can be introduced through a similar Friedel-Crafts alkylation using methyl chloride.

Industrial Production Methods: Industrial production of this compound may involve the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-methyl-2,3,4,5-tetrapropyl- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), leading to the formation of alkanes.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated temperatures and pressures.

    Substitution: HNO3, H2SO4, controlled temperatures.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

    Substitution: Nitro derivatives.

Scientific Research Applications

Chemistry: Benzene, 1-methyl-2,3,4,5-tetrapropyl- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine: While specific biological applications are limited, derivatives of this compound could potentially be explored for their biological activity, such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-2,3,4,5-tetrapropyl- in chemical reactions involves the interaction of its aromatic ring with various reagents. In electrophilic aromatic substitution reactions, the electron-rich benzene ring attracts electrophiles, leading to the formation of a sigma complex. Subsequent steps involve the removal of a proton to restore aromaticity.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 1-Methyl-2,3,4,5-tetrapropylbenzene
  • CAS Number : 262860-66-2
  • Molecular Formula : C19H32
  • Molecular Weight : 260.4574 g/mol .

Structural Features This compound consists of a benzene ring substituted with one methyl group and four propyl groups at positions 2, 3, 4, and 3.

Hazard Profile

  • GHS Classifications :
    • Acute Oral Toxicity (Category 4, H302)
    • Skin Irritation (Category 2, H315)
    • Eye Irritation (Category 2A, H319)
    • Respiratory Irritation (Category 3, H335) .

Data Limitations
Critical physical properties (e.g., melting/boiling points, solubility) and environmental fate data (e.g., biodegradation, bioaccumulation) are unavailable .

Comparison with Structurally Similar Benzene Derivatives

Molecular and Structural Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
1-Methyl-2,3,4,5-tetrapropylbenzene 262860-66-2 C19H32 260.4574 Methyl, four propyl groups
1,3,5-Trimethyl-2-propylbenzene 4810-04-2 C12H18 162.2713 Three methyl groups, one propyl group
1,2,4,5-Tetraisopropylbenzene 635-11-0 C18H30 246.4308 Four isopropyl groups
Toluene (Methylbenzene) 108-88-3 C7H8 92.14 Single methyl group

Key Observations :

  • Substituent Effects : The target compound has the highest molecular weight and substituent bulk among the listed derivatives, likely reducing its volatility compared to toluene or 1,3,5-trimethyl-2-propylbenzene .

Hazard and Toxicity Comparison

Compound Name Acute Toxicity Carcinogenicity Skin/Eye Irritation Environmental Concerns
1-Methyl-2,3,4,5-tetrapropylbenzene H302 (oral) IARC/ACGIH/NTP/OSHA-listed H315, H319 No PBT/vPvB data
1,3,5-Trimethyl-2-propylbenzene Not reported Not classified Not reported Not reported
Toluene H304 (aspiration) IARC Group 3 (not classifiable) H315, H319 High volatility; air pollutant

Key Observations :

  • The target compound’s carcinogenicity risk distinguishes it from simpler derivatives like toluene, which is primarily a neurotoxin .
  • Lack of environmental data for 1-methyl-2,3,4,5-tetrapropylbenzene contrasts with toluene’s well-documented atmospheric impact .

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